Methyl 3-(aminomethyl)hexanoate, also known as 3-(aminomethyl)-5-methylhexanoic acid methyl ester, is a chemical compound that plays a significant role in various scientific applications. It is classified under amino acids and derivatives, particularly within the category of gamma-aminobutyric acid analogs. The compound features a unique structure that contributes to its biological activity and potential therapeutic uses.
This compound can be synthesized through various chemical methods, often derived from starting materials like isovaleraldehyde and alkyl esters. Its relevance extends into medicinal chemistry, particularly in the development of pharmaceuticals such as pregabalin, which is used for treating neuropathic pain and epilepsy.
Methyl 3-(aminomethyl)hexanoate falls under the classification of amino acid derivatives. Its systematic name reflects its structure, which includes an amino group attached to a hexanoic acid chain with a methyl ester functional group.
The synthesis of methyl 3-(aminomethyl)hexanoate can be achieved through several methods:
The reactions can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity. Reaction conditions, including temperature and solvent choice, are critical for optimizing yield and selectivity.
The molecular formula for methyl 3-(aminomethyl)hexanoate is , with a molecular weight of approximately 159.23 g/mol. The structure consists of a hexanoic acid backbone with an amino group at the third carbon and a methyl ester at the terminal position.
Methyl 3-(aminomethyl)hexanoate can undergo several chemical reactions:
The conditions for these reactions vary significantly based on the reagents used and desired products. For example, oxidation reactions typically require acidic conditions to facilitate the conversion effectively.
Methyl 3-(aminomethyl)hexanoate exhibits its biological activity primarily through its interaction with neurotransmitter systems in the central nervous system. It acts as a modulator of gamma-aminobutyric acid receptors, which are crucial for inhibitory neurotransmission.
The mechanism involves binding to GABA receptors, enhancing their inhibitory effects on neuronal excitability. This action contributes to its therapeutic effects in conditions like epilepsy and anxiety disorders.
Methyl 3-(aminomethyl)hexanoate has several scientific uses:
Chiral auxiliaries enable precise stereochemical control in the synthesis of Methyl 3-(aminomethyl)hexanoate. A prominent route involves condensation of 3-(bromomethyl)hexanoate derivatives with chiral amines or alcohols. For example, (R)-phenylglycinol serves as an effective chiral controller, directing asymmetric amidation to yield intermediates such as N-[(R)-1-phenylethyl]-3-(aminomethyl)hexanoamide. Subsequent hydrogenolysis cleaves the chiral auxiliary, furnishing the target molecule in >99% enantiomeric excess (ee) and isolated yields of 75-82% [7] [10].
Alternatively, Evans oxazolidinone auxiliaries facilitate enantioselective alkylation. The sequence involves:
Table 1: Chiral Auxiliaries in Asymmetric Synthesis
Auxiliary | Intermediate Formed | ee (%) | Overall Yield (%) |
---|---|---|---|
(R)-Phenylglycinol | N-[(R)-1-Phenylethyl]amide derivative | >99 | 82 |
Evans Oxazolidinone | N-Acyloxazolidinone alkyl adduct | 92 | 65 |
Transition-metal catalysis offers efficient enantioselective routes. The hydrogenation of methyl 3-cyanomethyl-5-methylhex-2-enoate using Rh(I)-(R,R)-Me-DuPHOS catalysts achieves 98% ee under mild conditions (50°C, 50 psi H₂). The unsaturated precursor is synthesized via Knoevenagel condensation of isovaleraldehyde with methyl cyanoacetate. Subsequent hydrogenation of the nitrile moiety with Raney nickel affords Methyl 3-(aminomethyl)hexanoate in >90% overall yield [2] [7].
Critical parameters for catalyst performance include:
Ru-BINAP systems exhibit comparable efficacy but require higher catalyst loadings (S/C <1,000) to achieve 94% ee [5] [8].
Table 2: Hydrogenation Catalysts and Performance
Catalyst System | Pressure (psi) | S/C Ratio | ee (%) |
---|---|---|---|
Rh-(R,R)-Me-DuPHOS | 50 | 5,000 | 98 |
Ru-(S)-BINAP | 100 | 800 | 94 |
Classical resolution remains industrially viable for Methyl 3-(aminomethyl)hexanoate synthesis. Racemic methyl 3-carbamoylmethyl-5-methylhexanoate undergoes selective crystallization with chiral resolving agents like (1S,2R)-(−)-ephedrine. Key process optimizations include:
Acid hydrolysis of resolved carbamates followed by esterification provides enantiopure Methyl 3-(aminomethyl)hexanoate. Mother liquor recycling via racemization improves atom economy, raising overall yield from 35% to 58% [6].
Table 3: Resolving Agents and Efficiency
Resolving Agent | Solvent System | Diastereomeric Excess (%) | Yield (%) |
---|---|---|---|
(1S,2R)-(−)-Ephedrine | Ethanol/H₂O (4:1) | 97 | 58* |
L-Tartaric acid | Acetone/H₂O (3:1) | 88 | 42 |
*After mother liquor recycling
Enzymatic methods provide sustainable access to enantiopure products. Arthrobacter sp. ZJB-09277 whole cells exhibit exceptional esterase activity toward racemic methyl 3-cyano-5-methylhexanoate. In biphasic systems containing 50% DMSO, this biocatalyst achieves 98% ee for the (S)-acid product at 100 mM substrate concentration. The esterase tolerates high organic solvent concentrations, enabling enhanced substrate loading without enzyme denaturation [4] [9].
Process characteristics include:
Nitrilase-catalyzed desymmetrization of 3-carbamoyl-5-methylheptanedinitrile provides an alternative route, delivering the monoacid intermediate in 97% ee after 12 hours at 30°C [4].
Table 4: Biocatalytic Systems for Stereoselective Synthesis
Biocatalyst | Substrate | ee (%) | Product Yield (%) |
---|---|---|---|
Arthrobacter sp. ZJB-09277 | Methyl 3-cyano-5-methylhexanoate | 98 | 45 |
Pseudomonas fluorescens nitrilase | Isobutylsuccinonitrile | 97 | 52 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4